molecular formula C18H24F3NO3 B2670074 N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2034538-74-2

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2670074
CAS No.: 2034538-74-2
M. Wt: 359.389
InChI Key: KYHBTQMIEOAFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound offered for research and development purposes. Compounds featuring the trifluoromethylphenyl group are of significant interest in medicinal chemistry and drug discovery due to the potential for enhanced metabolic stability and binding affinity to biological targets . The structural elements of this molecule, including a tetrahydropyran (oxan-4-yl) ring and a propanamide linker, are common scaffolds found in bioactive molecules. Similar structural motifs are investigated for a range of pharmacological activities, such as antiplasmodial and antidiabetic effects , although the specific biological profile of this compound is not yet fully characterized. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO3/c19-18(20,21)15-4-1-13(2-5-15)3-6-17(24)22-10-7-16(23)14-8-11-25-12-9-14/h1-2,4-5,14,16,23H,3,6-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHBTQMIEOAFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4-(Oxan-4-yl)-N-phenylpentanamide (3z)

  • Structure : Features a pentanamide backbone with an oxan-4-yl group and a terminal phenyl group.
  • Key Differences :
    • Longer aliphatic chain (pentanamide vs. propanamide).
    • Lacks the trifluoromethylphenyl group, instead terminating in a simple phenyl ring.
  • Implications :
    • The oxan-4-yl group in both compounds enhances solubility, but the absence of -CF₃ in 3z may reduce binding affinity to hydrophobic targets.
    • The extended chain in 3z could alter pharmacokinetics, such as tissue distribution .

GW6471 (PPAR-α Antagonist)

  • Structure: N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide.
  • Key Similarities :
    • Shares the 4-(trifluoromethyl)phenyl group and propanamide backbone.
  • Key Differences: Contains an oxazolyl ethoxy phenyl substituent and a stereospecific (S)-configured amine. Features an α,β-unsaturated ketone (enone) for covalent interactions.
  • Pharmacological Relevance :
    • GW6471 is a well-characterized PPAR-α antagonist used in neuroprotection studies. Its complex structure enables high receptor specificity, contrasting with the target compound’s simpler architecture .

2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

  • Structure : Contains a hydroxy-methyl group on the propanamide and a nitro-substituted trifluoromethylphenyl ring.
  • Key Differences :
    • Nitro group at the 3-position of the phenyl ring (vs. 4-position in the target compound).
    • Additional methyl group on the propanamide backbone.
  • Steric effects from the methyl group may hinder binding to flat active sites .

Ureido-Picolinamide Derivatives (e.g., 9c)

  • Structure: N-(3-((tert-butyldimethylsilyl)oxy)propyl)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide.
  • Key Differences :
    • Replaces the propanamide with a picolinamide scaffold.
    • Incorporates a chloro-trifluoromethylphenyl ureido group.
  • Implications: The picolinamide moiety may enhance metal-binding capacity (e.g., kinase inhibition).

Structural and Functional Comparison Table

Compound Backbone Key Substituents Pharmacological Target Notable Features
Target Compound Propanamide 3-hydroxy-3-(oxan-4-yl)propyl; 4-(trifluoromethyl)phenyl Unknown (inferred stability) Enhanced solubility via oxan ring
3z () Pentanamide Oxan-4-yl; phenyl Unreported Longer chain, reduced lipophilicity
GW6471 () Propanamide 4-(trifluoromethyl)phenyl; oxazolyl ethoxy phenyl; (S)-configuration PPAR-α antagonist High specificity, enone for covalent binding
2-Hydroxy-2-methyl derivative () Propanamide 4-nitro-3-(trifluoromethyl)phenyl; 2-hydroxy-2-methyl Unreported Nitro group enhances reactivity
Ureido-Picolinamide 9c () Picolinamide 4-chloro-3-(trifluoromethyl)phenyl; ureido; tert-butyldimethylsilyl-protected OH Kinase inhibition (inferred) Halogen bonding, metal coordination

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H18_{18}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 303.31 g/mol
  • Functional Groups : Amide, Hydroxy, Trifluoromethyl

The presence of the trifluoromethyl group is significant as it enhances the compound's metabolic stability and lipid solubility, which are crucial for biological activity .

Research indicates that compounds with a trifluoromethyl group often exhibit enhanced interactions with biological targets due to their electron-withdrawing properties. This can lead to increased binding affinity and biological efficacy. The compound's activity may involve:

  • Inhibition of Enzymes : Potential inhibition of cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
  • Cytotoxic Effects : Studies have shown that similar compounds can induce cytotoxicity in cancer cell lines, suggesting this compound may also exhibit such properties .

Enzyme Inhibition

In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in inflammation and cancer progression. For instance:

  • Cyclooxygenase-2 (COX-2) : Compounds with similar structures have shown moderate inhibitory effects on COX-2, which is implicated in various inflammatory diseases.
  • Lipoxygenases (LOX) : Inhibition of LOX enzymes has been observed, contributing to anti-inflammatory effects .

Cytotoxicity Assays

Cytotoxicity assays on cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells indicate that compounds with similar scaffolds can induce cell death at specific concentrations. For example:

  • MCF-7 Cell Line : IC50_{50} values for related compounds ranged from 10 to 20 μM, indicating a potential therapeutic window for further exploration .

Case Studies

  • Study on Trifluoromethyl Derivatives :
    • A study investigating various trifluoromethyl-substituted phenyl derivatives revealed that these compounds exhibited significant inhibition against COX-2 and LOX enzymes. The presence of the trifluoromethyl group was correlated with increased biological activity due to enhanced lipophilicity and metabolic stability .
  • Cytotoxicity Evaluation :
    • Another study assessed the cytotoxic effects of similar compounds on MCF-7 cells, finding that the introduction of a hydroxy group significantly enhanced cytotoxicity compared to non-hydroxy analogs .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineObserved EffectReference
Enzyme InhibitionCOX-2Moderate inhibition
Enzyme InhibitionLOXModerate inhibition
CytotoxicityMCF-7IC50_{50} ~ 10-20 μM
CytotoxicityHek293IC50_{50} ~ 15 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.